molecular formula C13H16N2O6S B2780563 N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine CAS No. 712344-24-6

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine

Cat. No.: B2780563
CAS No.: 712344-24-6
M. Wt: 328.34
InChI Key: RDWZKCANUFCXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine is a glycine derivative featuring a benzoyl group substituted at the para position with a morpholine sulfonyl moiety. This compound is structurally characterized by a sulfonamide bridge linking the morpholine ring to the benzoyl group, which is further conjugated to glycine via an amide bond. The morpholine sulfonyl group enhances solubility and modulates electronic properties, making it relevant in medicinal chemistry and drug design, particularly for targeting enzymes or receptors sensitive to sulfonamide-based ligands.

Synthesis typically involves the N-acylation of glycine with 4-(morpholin-4-ylsulfonyl)benzoyl chloride under basic conditions.

Properties

IUPAC Name

2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c16-12(17)9-14-13(18)10-1-3-11(4-2-10)22(19,20)15-5-7-21-8-6-15/h1-4H,5-9H2,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWZKCANUFCXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine typically involves the reaction of 4-(morpholin-4-ylsulfonyl)benzoic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the benzoyl group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine has demonstrated significant antibacterial activity, making it a candidate for drug development. Its structure allows it to penetrate bacterial membranes effectively, which is crucial for its function as an antibacterial agent.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial properties of compounds similar to this compound against both Gram-positive and Gram-negative bacteria. The findings indicated that the sulfonyl group enhances interaction with bacterial targets, leading to inhibition of key enzymatic pathways essential for bacterial survival .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of thiadiazole derivatives, which possess various pharmacological properties.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Chemical Reactions : The compound undergoes reactions with arylsulfonyl azides to produce thiadiazole derivatives.
  • Optimization : Synthesis processes are monitored for yield and purity .

Data Table: Synthesis Overview

StepReaction TypeConditionsYield
1CouplingAcidic/Basic HydrolysisHigh
2Nucleophilic SubstitutionVarious Amines/AlcoholsModerate
3Formation of Thiadiazole DerivativesAryl Sulfonyl AzidesVariable

Therapeutic Potential

The compound's unique structure positions it as a promising candidate for further research in medicinal chemistry. Its interactions with biological targets have been studied extensively.

Interaction Studies

Research has shown that this compound exhibits binding affinity to various receptors and enzymes, elucidating its mechanisms of action and potential therapeutic effects .

Mechanism of Action

The mechanism of action of N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and benzoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Glycine Moiety

N-Methyl-N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine
  • Structure : Methylation of the glycine nitrogen.
  • Synthesis : Similar to the parent compound but using methyl glycine derivatives.
  • Applications: Not explicitly stated in evidence, but methylation often enhances metabolic stability.
N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine
  • Structure : Tosyl (4-methylphenylsulfonyl) group and phenyl substitution on glycine nitrogen.
  • Key Properties: Molecular formula C15H15NO4S (Molar mass: 305.35). The phenyl group introduces steric bulk, which may reduce enzymatic degradation but limit solubility.
  • Applications : Primarily used in synthetic intermediates for sulfonamide-based drugs.

Variations in the Sulfonamide Substituent

Sivelestat Sodium (N-{2-[({4-[(2,2-Dimethylpropanoyl)oxy]phenyl}sulfonyl)amino]benzoyl}glycine)
  • Structure : Features a 4-(pivalate ester)phenylsulfonamide group instead of morpholine sulfonyl.
  • Key Properties :
    • Molecular formula: C20H22N2O7S (CAS 127373-66-4).
    • Acts as a competitive inhibitor of human neutrophil elastase.
  • Applications : Therapeutic agent for acute lung injury and inflammation.
N-[4-(4-X-phenylsulfonyl)benzoyl]glycine Derivatives
  • Structure : Substituent "X" (e.g., halogens, methyl) on the phenylsulfonyl group.
  • Key Properties :
    • Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, affecting reactivity in cyclization reactions.
    • Used to synthesize oxazol-5(4H)-ones and triazin-6(5H)-ones for anticancer and antimicrobial screening.

Benzoyl Ring Modifications

Thiazole-Substituted Benzoyl Glycine Derivatives
  • Structure: Example: (3-((5-methyl-4-phenylthiazol-2-yl)amino)benzoyl)glycine.
  • Key Properties :
    • Thiazole rings confer π-stacking capability and hydrogen-bonding sites.
    • Demonstrated broad-spectrum Bcr-Abl inhibitory activity (IC50 values in micromolar range), relevant in leukemia treatment.
  • Synthesis : Coupling of thiazole-amine intermediates with benzoyl glycine derivatives.
N-Methyl-N-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
  • Structure : Benzothiazole ring replaces benzoyl, with methylsulfonyl at position 4.
  • Key Properties :
    • Molecular formula: C11H12N2O4S2 (CAS 88515-17-7).
    • The benzothiazole moiety may enhance fluorescence properties or metal chelation.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications/Activity Reference
N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine C13H16N2O6S Morpholine sulfonyl, glycine Synthetic intermediate, drug design
Sivelestat Sodium C20H22N2O7S Pivalate ester sulfonamide Elastase inhibition
N-Methyl-N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine C14H18N2O6S N-methyl, morpholine sulfonyl Lipophilicity enhancement
(3-((5-Methyl-4-phenylthiazol-2-yl)amino)benzoyl)glycine C19H16N2O3S Thiazole-amino, benzoyl glycine Bcr-Abl inhibition
N-[(4-Methylphenyl)sulfonyl]-N-phenylglycine C15H15NO4S Tosyl, N-phenyl Synthetic intermediate

Discussion of Structural-Activity Relationships

  • Morpholine Sulfonyl vs. Pivalate Sulfonamide : The morpholine group enhances water solubility, whereas the pivalate ester in Sivelestat increases metabolic stability.
  • Thiazole vs. Benzothiazole : Thiazole derivatives () show kinase inhibition, while benzothiazole analogs () may have distinct electronic properties for chelation or fluorescence.
  • N-Methylation : Reduces hydrogen-bonding capacity but improves pharmacokinetic profiles.

Biological Activity

N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine is a compound of significant interest in the fields of microbiology, biochemistry, and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, antioxidant capacity, toxicity profile, and potential applications in sports medicine.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18N2O6S
  • Molecular Weight : 342.37 g/mol
  • Systematic Name : N-methyl-N-[4-(morpholinosulfonyl)benzoyl]glycine

The unique structure includes a benzoyl group attached to glycine and a morpholine sulfonyl moiety, which contributes to its biological activity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains.

Key Findings:

  • Gram-positive Bacteria : The compound exhibits potent activity against Gram-positive pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown Minimum Inhibitory Concentration (MIC) values as low as 44 nM against MRSA strains .
  • Mechanism of Action : Its effectiveness is attributed to the morpholine ring, which enhances membrane penetration, and the sulfonyl group that facilitates interactions with bacterial targets .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (nM)
Staphylococcus aureus ATCC 6538p44
MRSA 1744
Bacillus subtilis PTCC 1023180
Corynebacterium glutamicum ATCC 13032200

Antioxidant Activity

Research indicates that derivatives of this compound possess significant antioxidant properties. These properties are crucial for combating oxidative stress in cells.

Assays Conducted:

  • DPPH Assay : Demonstrated effective radical scavenging activity.
  • ABTS Assay : Showed high capacity for reducing ABTS radicals.
  • Ferric Reducing Power Assay : Indicated strong reducing power, suggesting potential therapeutic applications in oxidative stress-related diseases .

Toxicity Profile

Assessments of toxicity have been conducted using model organisms such as Daphnia magna and through in silico methods to predict human toxicity. The results indicate that certain derivatives are non-toxic at therapeutic concentrations, making them suitable candidates for further development .

Table 2: Toxicity Assessment Results

Test OrganismToxicity Level
Daphnia magnaNon-toxic
In silico predictionsSafe dosages identified

Applications in Sports Medicine

This compound is being investigated for its potential as an ergogenic supplement. Clinical trials have focused on its effects on muscle strength, endurance, and cognitive function during exercise.

Findings from Clinical Trials:

  • Enhanced muscle strength and endurance were observed in both athletes and non-athletes.
  • Improvements in cognitive function during stress-related tasks were also noted .

Q & A

Q. What are the optimal synthetic routes for N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine?

Methodological Answer: The synthesis typically involves sequential sulfonation and coupling reactions.

Sulfonation: React 4-(morpholin-4-ylsulfonyl)benzoic acid with thionyl chloride to generate the acyl chloride intermediate.

Glycine Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the acyl chloride with glycine under anhydrous conditions.

Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water.
Critical Parameters: Maintain pH 7–8 during coupling to minimize racemization, and monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH). Analytical validation via HPLC (C18 column, 220 nm) ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: Confirm the morpholine sulfonyl group (¹H NMR: δ 3.6–3.8 ppm for morpholine protons; ¹³C NMR: ~40 ppm for sulfonyl carbon).
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 357.08 (calculated for C₁₃H₁₆N₂O₆S).
  • X-ray Crystallography: Resolve the benzoyl-glycine linkage and sulfonyl-morpholine orientation (if single crystals are obtainable).
  • IR Spectroscopy: Identify carbonyl stretches (1690–1720 cm⁻¹ for amide and sulfonyl groups) .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-solvents: Use DMSO (≤5% v/v) or methanol for stock solutions.
  • pH Adjustment: Solubilize in PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays.
  • Sonication: Apply 30-minute ultrasonic bath treatment to disrupt aggregates.
  • Cyclodextrin Complexation: Test β-cyclodextrin (10 mM) to enhance solubility via host-guest interactions.
    Validation: Measure solubility via UV-Vis spectroscopy (λmax ~260 nm) and confirm stability over 24 hours .

Advanced Research Questions

Q. How does this compound modulate enzymatic targets?

Methodological Answer:

Target Identification: Perform SPR (surface plasmon resonance) screening against kinases, proteases, or phosphatases.

Enzymatic Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to measure inhibition (IC₅₀).

Mechanistic Studies: Conduct kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

Molecular Docking: Model interactions using AutoDock Vina, focusing on sulfonyl-morpholine binding to catalytic pockets.
Note: Cross-validate with knockout cell lines to confirm target specificity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetics (PK): Assess bioavailability (oral vs. IV administration) and plasma half-life in rodent models.
  • Metabolite Profiling: Use LC-MS/MS to identify hepatic metabolites (e.g., glycine cleavage products).
  • Tissue Distribution: Quantify compound levels in target organs (e.g., lung, liver) via radiolabeling (³H or ¹⁴C).
  • Solubility vs. Permeability: Perform parallel artificial membrane permeability assay (PAMPA) to differentiate solubility-limited vs. permeability-limited absorption .

Q. What experimental designs are optimal for studying its anti-inflammatory effects?

Methodological Answer:

  • In Vivo Models: Use LPS-induced acute lung injury (ALI) in mice; administer 10–50 mg/kg (IP) and measure neutrophil infiltration (MPO assay) .
  • Cytokine Profiling: Quantify IL-6, TNF-α, and IL-1β via ELISA in bronchoalveolar lavage fluid.
  • Histopathology: Score lung tissue damage (H&E staining) and compare with dexamethasone controls.
  • Dose-Response: Establish a U-shaped curve to avoid off-target effects at high concentrations .

Q. How to address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization: Use identical buffer conditions (e.g., 25 mM Tris-HCl, pH 7.5) and substrate concentrations.
  • Control Compounds: Include reference inhibitors (e.g., Sivelestat for elastase) to calibrate inter-lab variability.
  • Data Normalization: Express activity as % inhibition relative to vehicle and positive controls.
  • Meta-Analysis: Apply ANOVA to pooled data from ≥3 independent labs to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.